

# **GSK-1482160: A Comprehensive Technical Guide to its Chemical Structure and Properties**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**GSK-1482160** is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of the P2X7 receptor in both peripheral and central nervous system disorders. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GSK-1482160**. It includes a compilation of key quantitative data, detailed experimental methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.

## **Chemical Structure and Physicochemical Properties**

**GSK-1482160**, with the IUPAC name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide, is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

## Table 1: Chemical Identifiers of GSK-1482160



| Identifier        | Value                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-N-[[2-Chloro-3-<br>(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-<br>2-pyrrolidinecarboxamide[1] |
| CAS Number        | 1001389-72-5[1][2]                                                                                     |
| Molecular Formula | C14H14ClF3N2O2[1][3]                                                                                   |
| SMILES            | CIC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O<br>)=O)C)C(F)(F)F[1]                                               |

Table 2: Physicochemical Properties of GSK-1482160

| Property         | Value                                     | Source |
|------------------|-------------------------------------------|--------|
| Molecular Weight | 334.72 g/mol                              | [1][3] |
| logP             | 1.95                                      | [4]    |
| Solubility       | Soluble in DMSO (90.0 mg/mL; 268.9 mM)[3] | [3]    |
| Appearance       | White solid powder                        | [1]    |
| Purity           | >99%                                      | [1]    |

## **Pharmacological Properties**

**GSK-1482160** acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells. This modulation reduces the efficacy of ATP at the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine IL-1 $\beta$ .[2]

## Table 3: In Vitro Pharmacological Data for GSK-1482160



| Parameter         | Species | Value          | Source |
|-------------------|---------|----------------|--------|
| pIC <sub>50</sub> | Human   | 8.5            | [2]    |
| pIC <sub>50</sub> | Rat     | 6.5            | [2]    |
| K_d               | Human   | 1.15 ± 0.12 nM | [5][6] |
| K_d               | Human   | 5.09 ± 0.98 nM | [7]    |
| K_i               | Human   | 2.63 ± 0.6 nM  | [7]    |



Click to download full resolution via product page

Mechanism of action of GSK-1482160.

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize **GSK-1482160**.

## Ex Vivo IL-1β Release Assay (Human Whole Blood)

This assay measures the ability of **GSK-1482160** to inhibit ATP-induced IL-1 $\beta$  release from lipopolysaccharide (LPS)-primed human monocytes.

#### Protocol:

- Fresh human whole blood is collected in heparinized tubes.
- Aliquots of blood are pre-incubated with varying concentrations of GSK-1482160 or vehicle control.

## Foundational & Exploratory





- The blood is then primed with LPS (1 μg/mL) for 2 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Following LPS priming, ATP is added to a final concentration of 1-5 mM to stimulate P2X7 receptors, and the samples are incubated for a further 30 minutes.
- The reaction is stopped by placing the samples on ice.
- Plasma is separated by centrifugation.
- IL-1 $\beta$  levels in the plasma are quantified using a suitable immunoassay, such as a bead-based multiplex assay.





Click to download full resolution via product page

Workflow for the ex vivo IL-1 $\beta$  release assay.



## **Radioligand Binding Assays**

These assays are used to determine the binding affinity of **GSK-1482160** for the P2X7 receptor, typically using a radiolabeled form of the compound (e.g., [11C]**GSK-1482160**).

Protocol (Saturation Binding):

- Membranes from cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R) are prepared.
- Aliquots of the membrane preparation are incubated with increasing concentrations of [¹¹C]GSK-1482160.
- Non-specific binding is determined in the presence of a high concentration of unlabeled GSK-1482160.
- The reaction is incubated to equilibrium.
- Bound and free radioligand are separated by rapid filtration.
- The amount of radioactivity on the filters is quantified.
- The data are analyzed to determine the dissociation constant (K\_d) and the maximum number of binding sites (B max).

## In Vivo Efficacy Models

This model is used to assess the analgesic efficacy of **GSK-1482160** in a model of neuropathic pain.

#### Surgical Protocol:

- Rats are anesthetized.
- The common sciatic nerve is exposed at the mid-thigh level.
- Four loose ligatures are tied around the sciatic nerve.
- The muscle and skin are closed with sutures.



#### Behavioral Testing:

- Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured.
- Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal stimulus (e.g., radiant heat source) is measured.

This model is used to evaluate the anti-inflammatory and analgesic effects of **GSK-1482160**.

#### Protocol:

- A single intraplantar injection of FCA is administered into the hind paw of the rat.
- This induces a localized inflammatory response, characterized by edema, erythema, and hypersensitivity to mechanical and thermal stimuli.
- Pain-related behaviors are assessed as described for the CCI model.

## In Vivo PET Imaging ([11C]GSK-1482160)

Positron Emission Tomography (PET) with the radiolabeled tracer [11C]**GSK-1482160** is used to visualize and quantify the distribution of P2X7 receptors in vivo.

#### Protocol (Human Study):

- [11C]GSK-1482160 is synthesized and formulated for intravenous injection.
- The subject is positioned in the PET scanner.
- A bolus of [11C]GSK-1482160 is administered intravenously.
- Dynamic PET data are acquired over a specified time period.
- The data are reconstructed to generate images of radiotracer distribution.
- Tracer kinetic modeling can be applied to quantify receptor density and occupancy.





Click to download full resolution via product page

Workflow for in vivo PET imaging with [11C]GSK-1482160.

## Conclusion

**GSK-1482160** is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of pain and inflammation. Its favorable physicochemical properties, including oral bioavailability and bloodbrain barrier penetration, along with its utility as a PET ligand, make it an invaluable research tool for elucidating the complex roles of the P2X7 receptor in health and disease. The detailed protocols provided herein serve as a guide for researchers aiming to utilize **GSK-1482160** in their own investigations.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- To cite this document: BenchChem. [GSK-1482160: A Comprehensive Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264793#chemical-structure-and-properties-of-gsk-1482160]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com